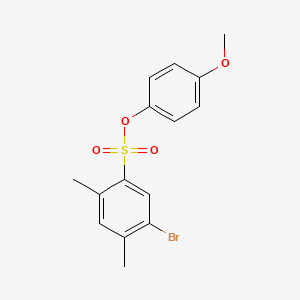

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Description

4-Methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a sulfonate ester featuring a 5-bromo-2,4-dimethylbenzene core linked to a 4-methoxyphenyl group via a sulfonate bridge. The bromine atom at the 5-position introduces steric and electronic effects, while the methyl groups at the 2- and 4-positions enhance steric hindrance. The 4-methoxyphenyl group contributes electron-donating properties through its methoxy substituent, influencing reactivity and solubility .

Properties

IUPAC Name |

(4-methoxyphenyl) 5-bromo-2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO4S/c1-10-8-11(2)15(9-14(10)16)21(17,18)20-13-6-4-12(19-3)5-7-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDJYLWFXXLWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. In these reactions, the aromatic ring undergoes substitution while retaining its aromaticity . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of electrophilic aromatic substitution can be applied on a larger scale with appropriate reaction conditions and catalysts to achieve industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various types of reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine cation and bases for deprotonation.

Suzuki–Miyaura Coupling: Common reagents include organoboron compounds and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.

Biology: The compound’s derivatives may be used in the study of biological pathways and molecular interactions.

Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action for 4-methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .

Comparison with Similar Compounds

4-Tert-Butylphenyl 5-Bromo-2,4-Dimethylbenzene-1-Sulfonate

- Structural Similarities : Shares the same 5-bromo-2,4-dimethylbenzene-sulfonate core.

- Key Differences: The 4-tert-butylphenyl group replaces the 4-methoxyphenyl group. The tert-butyl group is bulkier and electron-donating via hyperconjugation, whereas the methoxy group is a stronger electron donor via resonance.

- Impact on Properties :

5-Bromo-2,7-Dimethyl-3-(4-Methylphenylsulfinyl)-1-Benzofuran

- Structural Similarities : Contains a brominated aromatic ring and sulfinyl/sulfonate functionality.

- Key Differences : The benzofuran core replaces the benzene ring, and the sulfinyl group (S=O) differs from the sulfonate ester (O-SO₂-O).

- Impact on Properties: Electronic Effects: The sulfinyl group in the benzofuran derivative introduces stronger electron-withdrawing effects, red-shifting UV-Vis absorption compared to the sulfonate ester .

Electronic and Spectroscopic Comparisons

Substituent Effects on Emission Spectra

- 4-Methoxyphenyl Derivatives : Electron-donating methoxy groups enhance intramolecular charge transfer (ICT), leading to red-shifted emission maxima in polar solvents like DMF. For example, compounds with 4-methoxyphenyl groups exhibit emission wavelengths >450 nm, whereas chloro or fluoro substituents show blue shifts .

- Bromo vs. Chloro Analogues : Bromine’s heavy atom effect increases spin-orbit coupling, enhancing phosphorescence in the brominated sulfonate compared to chlorinated analogs .

Solvent-Dependent Behavior

Nucleophilic Substitution

- Bromine Reactivity : The 5-bromo substituent in the sulfonate ester is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine .

- Sulfonate Ester Hydrolysis : The sulfonate bridge is hydrolytically stable under acidic conditions but cleaves under basic conditions, a property shared with tert-butylphenyl sulfonates .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Core Structure | Key Substituents | λmax (nm) | Solubility in DMF |

|---|---|---|---|---|

| 4-Methoxyphenyl sulfonate (target compound) | Benzene-sulfonate | 5-Br, 2,4-Me, 4-OMePh | 465 | High |

| 4-Tert-Butylphenyl sulfonate | Benzene-sulfonate | 5-Br, 2,4-Me, 4-tBuPh | 455 | Moderate |

| 5-Bromo-2,7-dimethylbenzofuran sulfinyl | Benzofuran-sulfinyl | 5-Br, 2,7-Me, 4-MePhS=O | 480 | Low |

Table 2: Reactivity Comparison

| Compound Name | Bromine Reactivity | Sulfonate Hydrolysis | Key Applications |

|---|---|---|---|

| 4-Methoxyphenyl sulfonate | High (Suzuki) | Moderate (basic) | Pharmaceuticals, OLEDs |

| 4-Tert-Butylphenyl sulfonate | Moderate | Moderate (basic) | Agrochemistry |

| 5-Bromo-2,7-dimethylbenzofuran sulfinyl | Low | Resistant | Materials science |

Biological Activity

4-Methoxyphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, with the molecular formula C15H15BrO4S and a molecular weight of 371.2 g/mol, is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its unique substitution pattern on the benzene ring, which influences its reactivity and biological interactions. The sulfonate group enhances its solubility in water and facilitates its role as a reagent in various chemical reactions.

The primary mechanism of action for this compound involves electrophilic aromatic substitution . This process allows the compound to interact with various biological targets, including enzymes and receptors. The electrophilic nature of the compound enables it to form stable bonds with nucleophiles present in biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains. The presence of the bromine atom is believed to enhance its antimicrobial efficacy.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely due to its ability to interfere with cellular signaling pathways involved in cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various sulfonate derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM .

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

- Enzyme Activity : Research published in Inorganic Chemistry highlighted the inhibition of phosphodiesterase activity by this compound, suggesting potential applications in treating diseases where PDEs are implicated .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 25 |

| Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | Structure | Anticancer | 30 |

| Benzene sulfonamide derivatives | - | Antimicrobial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.